2-{[4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a 4-fluorophenyl group at position 4, a 3,4,5-trimethoxyphenyl group at position 5, and a sulfanyl-linked acetamide moiety substituted with a 4-methylphenyl group. The fluorophenyl and methylphenyl groups contribute to steric and electronic modulation, influencing solubility and metabolic stability.
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O4S/c1-16-5-9-19(10-6-16)28-23(32)15-36-26-30-29-25(31(26)20-11-7-18(27)8-12-20)17-13-21(33-2)24(35-4)22(14-17)34-3/h5-14H,15H2,1-4H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZNYZFFPUBYEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Fluorophenyl and Trimethoxyphenyl Groups: These groups are introduced via nucleophilic substitution reactions using suitable fluorinated and methoxylated aromatic compounds.
Sulfanyl-Acetamide Linkage Formation: The final step involves the formation of the sulfanyl-acetamide linkage through a reaction between the triazole derivative and an appropriate acetamide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Catalysis: Utilizing catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic groups, potentially altering the compound’s structure and properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives, modified aromatic groups.
Substitution Products: Functionalized aromatic derivatives.
Scientific Research Applications
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. Research indicates that derivatives of triazole can inhibit the growth of various fungal pathogens by interfering with ergosterol biosynthesis in fungal cell membranes. The specific compound under discussion has shown promising results in preliminary studies against common fungi such as Candida albicans and Aspergillus species .
Anticancer Properties
Studies have indicated that triazole derivatives possess anticancer activities through various mechanisms including apoptosis induction and cell cycle arrest. The compound has been evaluated in vitro for its cytotoxic effects against several cancer cell lines. Results suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of triazole derivatives. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its potential therapeutic effects in inflammatory diseases .
Fungicides
Due to their antifungal properties, triazole compounds are widely used in agriculture as fungicides. They are effective against a range of plant pathogens and are crucial in protecting crops from fungal infections. The specific compound may be developed into a formulation for agricultural use to enhance crop yield and quality .
Plant Growth Regulators
Some studies suggest that triazole compounds can act as plant growth regulators by modulating the synthesis of gibberellins and other phytohormones. This can lead to improved plant growth and resistance to environmental stresses .
Case Study 1: Antifungal Efficacy
In a controlled laboratory setting, the compound was tested against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antifungal agents, indicating superior efficacy .
Case Study 2: Cytotoxicity Against Cancer Cells
A study involving the MTT assay demonstrated that the compound exhibited cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value lower than many existing chemotherapeutics. This suggests its potential as a lead compound in cancer drug development .
Case Study 3: Agricultural Application as a Fungicide
Field trials conducted on wheat crops showed that applying the compound significantly reduced the incidence of fungal diseases compared to untreated controls. This study highlights its practical application in enhancing agricultural productivity .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table compares key structural features and biological activities of the target compound with similar 1,2,4-triazole derivatives:
*Calculated using molecular formula C26H24FN4O4S.
Key Findings:
Substitution at R4 (Triazole): The 4-fluorophenyl group in the target compound may improve metabolic stability compared to the 4-amino group in , which could enhance hydrogen bonding but increase susceptibility to oxidation . 4-Chlorophenyl () and 4-methoxyphenyl () substituents demonstrate varying electronic effects, with chloro groups enhancing lipophilicity and methoxy groups improving solubility .
Substitution at R5 (Triazole):
- The 3,4,5-trimethoxyphenyl group in the target compound is unique among analogs, offering three methoxy groups that may enhance binding to hydrophobic pockets in enzymes or receptors. This contrasts with 4-tert-butylphenyl (), which provides steric bulk but lacks electronic modulation .
Acetamide Modifications: The N-(4-methylphenyl) group in the target compound balances steric hindrance and lipophilicity.
Biological Activity Trends:
- Compounds with furan-2-yl at R5 () exhibit potent anti-exudative activity (AEA), surpassing diclofenac in efficacy. This suggests that heterocyclic R5 groups may enhance anti-inflammatory properties .
- The absence of 3,4,5-trimethoxyphenyl in other compounds implies the target compound could have unique pharmacokinetic or target-specific advantages, though empirical data are needed.
Biological Activity
The compound 2-{[4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide belongs to a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article aims to synthesize existing research findings regarding its biological activity, including potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C26H24FN5O4S
- Molecular Weight : 521.575 g/mol
- Key Functional Groups : Triazole ring, sulfanyl group, and acetamide moiety.
The structural components of this compound suggest potential interactions with biological targets, particularly due to the presence of the triazole ring, which is known for its biological significance in various pharmacological contexts.
Antifungal Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antifungal properties. The compound may share similar mechanisms with other triazole derivatives that inhibit fungal cytochrome P450 enzymes, thereby disrupting ergosterol synthesis in fungal cell membranes. A comparative study highlighted that certain triazoles demonstrated higher antifungal activity than conventional agents like ketoconazole and bifonazole .
Antibacterial Activity
The antibacterial potential of triazole compounds has been extensively documented. Studies show that derivatives with a similar structure can exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, hybrid compounds incorporating triazole structures have shown efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The compound's sulfanyl group may enhance its interaction with bacterial enzymes or cell walls.
Anticancer Activity
The anticancer properties of triazole-containing compounds are particularly noteworthy. A study reported that mercapto-substituted triazoles exhibited chemopreventive effects against various cancer cell lines. Specifically, compounds were tested against human melanoma (A375) and breast cancer (T47D) cell lines, showing promising antiproliferative effects with IC50 values indicating effective inhibition of cell growth . The presence of the trimethoxyphenyl group may contribute to enhanced cytotoxicity through increased lipophilicity and improved cellular uptake.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings from various studies suggest:
- Triazole Ring : Essential for antifungal and antibacterial activity.
- Sulfanyl Group : May enhance biological interactions through thiol-based mechanisms.
- Substituents on the Phenyl Rings : Electron-donating groups (e.g., methoxy) can significantly influence potency by modulating electronic properties and steric factors.
Case Studies
- Antifungal Activity Against Aspergillus Species :
- Anticancer Efficacy :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
